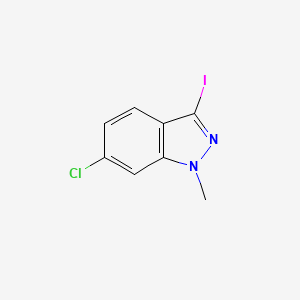

![molecular formula C30H32S2 B1489945 2-Decil-7-fenil[1]benzotieno[3,2-b][1]benzotiofeno CAS No. 1398395-83-9](/img/structure/B1489945.png)

2-Decil-7-fenil[1]benzotieno[3,2-b][1]benzotiofeno

Descripción general

Descripción

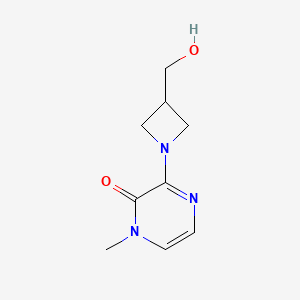

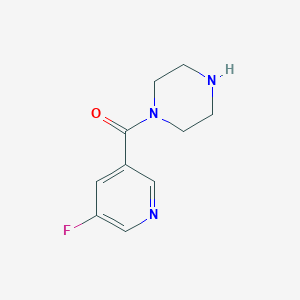

2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene is a useful research compound. Its molecular formula is C30H32S2 and its molecular weight is 456.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transistores de Película Delgada Orgánica (OFET)

2-Decil-7-fenil1benzotieno3,2-bbenzotiofeno se utiliza en la fabricación de OFET debido a su alta movilidad de carga. Los OFET son un tipo de transistor de efecto de campo que utiliza un semiconductor orgánico en su canal. Estos dispositivos han sido ampliamente investigados por su posible uso en electrónica flexible, pantallas y sensores .

Celdas Fotovoltaicas

Este compuesto también se aplica en el desarrollo de células fotovoltaicas. Su alta movilidad de carga y estabilidad lo convierten en un material adecuado para convertir la luz en electricidad, lo cual es una función crítica en las células solares .

Diodos Orgánicos Emisores de Luz (OLED)

En la tecnología OLED, 2-Decil-7-fenil1benzotieno3,2-bbenzotiofeno sirve como material semiconductor orgánico. Los OLED se utilizan para crear pantallas digitales en dispositivos como televisores, monitores de computadora y sistemas portátiles como teléfonos móviles y consolas de juegos portátiles .

Pantallas de Cristal Líquido

La propiedad de cristal líquido de este material le permite exhibir una fase de cristal líquido altamente ordenada, lo cual es beneficioso para crear películas delgadas cristalinas uniformes. Estas películas son esenciales para pantallas de cristal líquido (LCD) de alta calidad que se utilizan en varios dispositivos electrónicos .

Celdas Solares Sensibilizadas con Tinte (DSSC)

Recientemente, este compuesto se ha explorado como una alternativa al fulereno en DSSC. Las DSSC son un tipo de célula solar que se basa en un semiconductor formado entre un ánodo fotosensibilizado y un electrolito, un sistema fotoelectroquímico .

Fotovoltaica Orgánica (OPV)

En OPV, 2-Decil-7-fenil1benzotieno3,2-bbenzotiofeno actúa como un aceptor no fulereno. Las OPV son dispositivos que convierten la energía lumínica en energía eléctrica a través del efecto fotovoltaico en materiales orgánicos .

Mecanismo De Acción

Target of Action

The primary target of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is organic semiconductors . This compound is used in organic electronics due to its outstanding properties in terms of molecular packing .

Mode of Action

2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene interacts with its targets by forming a double layer crystal structure at room temperature . This is due to the asymmetric shape of the molecule .

Biochemical Pathways

The specific biochemical pathways affected by 2-Decyl-7-phenyl1benzothieno3,2-bIt is known that this compound plays a significant role in the field of organic electronics .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Decyl-7-phenyl1benzothieno3,2-bIts solubility has been reported in toluene, anisole, and chlorobenzene .

Result of Action

The result of the action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is the formation of a double layer crystal structure at room temperature . This structure is beneficial for its use in organic electronics .

Action Environment

The action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as temperature . For instance, the formation of its double layer crystal structure occurs at room temperature .

Propiedades

IUPAC Name |

7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) a promising material for organic electronics?

A1: Ph-BTBT-10 exhibits several characteristics ideal for organic thin-film transistors (OTFTs). Its ability to form highly ordered thin films, particularly in the smectic E liquid crystalline phase, results in excellent charge carrier mobility [, ]. This liquid crystalline phase acts as a precursor for well-aligned crystalline films during processing, contributing to high performance in OTFTs [, ].

Q2: What challenges are associated with the thin-film growth of Ph-BTBT-10?

A3: The growth of Ph-BTBT-10 thin films via physical vapor deposition can lead to an interesting phenomenon. While the initial layers might exhibit the thermodynamically stable bilayer structure, further deposition can lead to the formation of a metastable single-layer polymorph []. This transition, attributed to cross-nucleation between the two polymorphs, highlights the complexities of thin-film growth and its impact on material properties.

Q3: How does the choice of gate insulator influence the performance of Ph-BTBT-10 based OTFTs?

A4: Research suggests that incorporating a low-k dielectric like polystyrene in a hybrid gate dielectric structure with SiO2 can significantly enhance the performance of Ph-BTBT-10 OTFTs []. This combination leads to lower operating voltages and improved subthreshold swing characteristics, essential for low-power device applications [].

Q4: What strategies have been explored to further enhance the performance of Ph-BTBT-10 based OTFTs?

A5: Several approaches have been investigated to optimize Ph-BTBT-10 OTFTs. Utilizing a double-layered gate insulator consisting of a high-k metal oxide and a layer of alicyclic polyimide has been shown to improve device performance []. Additionally, employing a surface treatment for polyimide gate insulators using metal-oxide assisted self-assembled monolayers (SAMs) has demonstrated increased mobility and reduced threshold voltage in Ph-BTBT-10 TFTs []. These modifications aim to reduce trap densities and improve the interface between the semiconductor and gate insulator.

Q5: Are there any studies on the stability of Ph-BTBT-10 based devices under electrical stress?

A6: Yes, research indicates that Ph-BTBT-10 OTFTs demonstrate remarkable bias-stress stability, particularly under positive gate bias []. This stability is crucial for ensuring long-term device performance and reliability.

Q6: Can you tell us about the use of different electrode materials in Ph-BTBT-10 OTFTs?

A7: While gold is often the preferred electrode material for OTFTs, research shows that silver electrodes can achieve comparable performance in Ph-BTBT-10 devices []. Notably, silver electrodes have demonstrated lower contact resistance compared to gold, suggesting their potential for cost-effective, high-performance OTFT fabrication [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

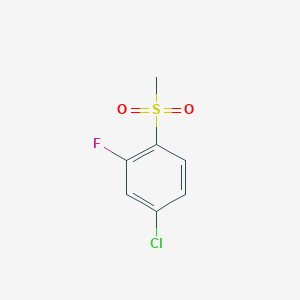

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

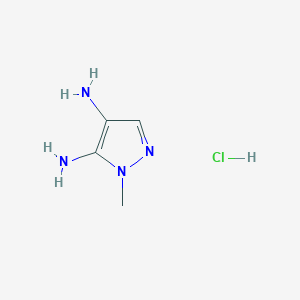

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

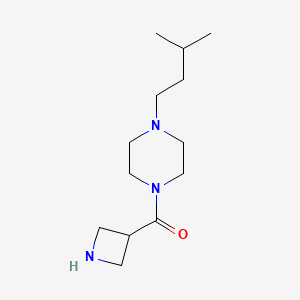

![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)